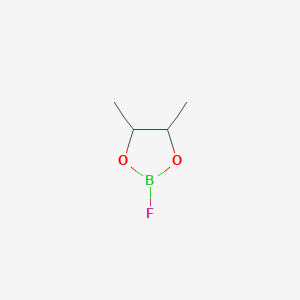
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C4H8BFO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms and a fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid derivative with a fluorinating agent. One common method is the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted dioxaborolanes.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
科学研究应用
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Materials Science: It can be used in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry:
作用机制
The mechanism of action of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired .
属性
CAS 编号 |
86972-16-9 |
|---|---|
分子式 |
C4H8BFO2 |
分子量 |
117.92 g/mol |
IUPAC 名称 |
2-fluoro-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H8BFO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
InChI 键 |
QOTJVDJWJKMCIE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


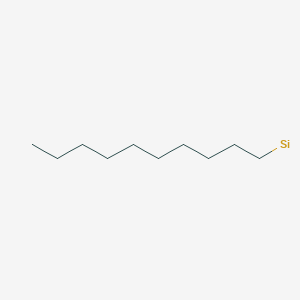
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
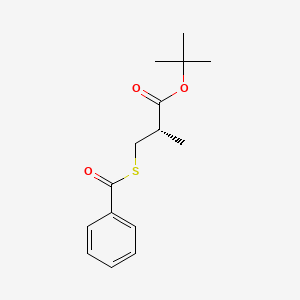

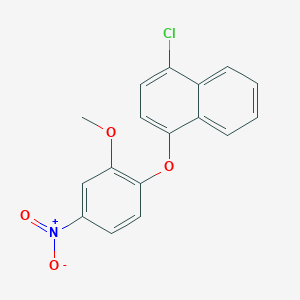


![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)

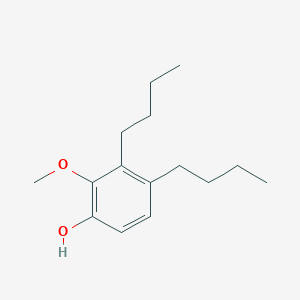
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
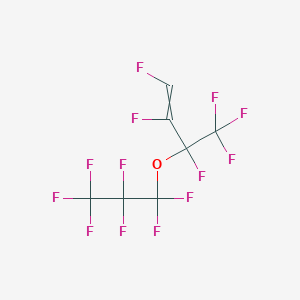
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
